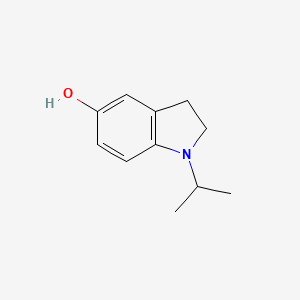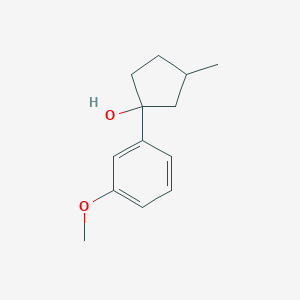![molecular formula C13H24N2 B13246408 N-{bicyclo[2.2.1]heptan-2-yl}-1-methylpiperidin-4-amine](/img/structure/B13246408.png)
N-{bicyclo[2.2.1]heptan-2-yl}-1-methylpiperidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{bicyclo[2.2.1]heptan-2-yl}-1-methylpiperidin-4-amine is a compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a bicyclo[2.2.1]heptane ring system, which is known for its rigidity and stability, making it a valuable scaffold in medicinal chemistry and other research areas.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{bicyclo[2.2.1]heptan-2-yl}-1-methylpiperidin-4-amine typically involves multiple steps, starting from commercially available norcamphor. One common method involves the formation of a Grignard reagent from an appropriately substituted bromobenzene, which is then reacted with norcamphor to yield the desired alcohol. This alcohol is subsequently converted to the amine via azide formation and reduction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply to the production of this compound.
化学反応の分析
Types of Reactions
N-{bicyclo[2.2.1]heptan-2-yl}-1-methylpiperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
科学的研究の応用
N-{bicyclo[2.2.1]heptan-2-yl}-1-methylpiperidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological targets.
Medicine: Explored as a potential therapeutic agent due to its interaction with NMDA receptors.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-{bicyclo[2.2.1]heptan-2-yl}-1-methylpiperidin-4-amine involves its interaction with specific molecular targets, such as NMDA receptors. This interaction can modulate the activity of these receptors, leading to various physiological effects. The compound acts as an uncompetitive antagonist at the phencyclidine (PCP) binding site of the NMDA receptor, which is involved in the regulation of ion flow at excitatory synapses .
類似化合物との比較
Similar Compounds
Memantine: Another NMDA receptor antagonist used in the treatment of Alzheimer’s disease.
2-Phenyl-N-(2-(piperidin-1-yl)ethyl)bicyclo[2.2.1]heptan-2-amine: A compound with similar structural features and biological activity.
Uniqueness
N-{bicyclo[2.2.1]heptan-2-yl}-1-methylpiperidin-4-amine is unique due to its specific bicyclo[2.2.1]heptane scaffold, which imparts rigidity and stability to the molecule. This structural feature enhances its binding affinity and selectivity for certain biological targets, making it a valuable compound in medicinal chemistry and other research fields.
特性
分子式 |
C13H24N2 |
|---|---|
分子量 |
208.34 g/mol |
IUPAC名 |
N-(2-bicyclo[2.2.1]heptanyl)-1-methylpiperidin-4-amine |
InChI |
InChI=1S/C13H24N2/c1-15-6-4-12(5-7-15)14-13-9-10-2-3-11(13)8-10/h10-14H,2-9H2,1H3 |
InChIキー |
YYZORSJIGXJVRI-UHFFFAOYSA-N |
正規SMILES |
CN1CCC(CC1)NC2CC3CCC2C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




amine](/img/structure/B13246340.png)
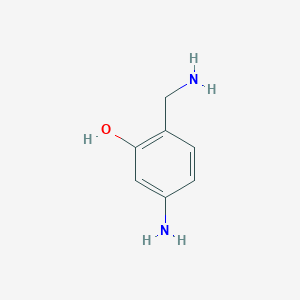
amine](/img/structure/B13246351.png)

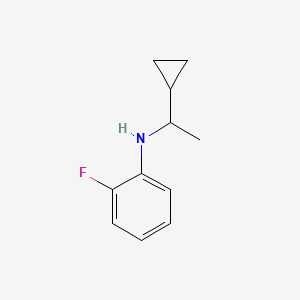

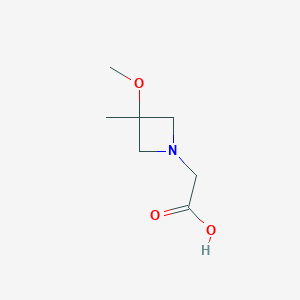
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-enoic acid](/img/structure/B13246384.png)
![3-[(Piperidin-4-yl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B13246390.png)
